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Core Science & Biosynthesis

Foundational

7-Bromo-6-hydroxyquinoline-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) is a highly functionalized, poly-reactive heterocyclic building block[1]. Featuring an aldehyde, a phenol, and an aryl bromide on a rigid qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) is a highly functionalized, poly-reactive heterocyclic building block[1]. Featuring an aldehyde, a phenol, and an aryl bromide on a rigid quinoline scaffold, it serves as a critical intermediate in the synthesis of advanced therapeutics, fluorescent probes, and functional materials[2]. This whitepaper details its physicochemical profile, the chemical logic behind its regioselective synthesis, and its downstream applications in drug discovery.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for reaction design and purification workflows.

Table 1: Core Chemical and Physical Properties

Property Value
IUPAC Name 7-bromo-6-hydroxyquinoline-5-carbaldehyde
CAS Number 1378260-81-1[1]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1]
SMILES O=CC=1C(O)=C(Br)C=C2N=CC=CC21[1]
Appearance Solid / Crystalline material[2]
Melting Point ~150–160 °C (varies by purity)[2]

| Solubility | Soluble in Dichloromethane (DCM), Ethanol, DMSO, DMF[2] |

Chemical Logic & Regioselective Synthesis

The synthesis of 7-bromo-6-hydroxyquinoline-5-carbaldehyde requires precise control over regiochemistry. The workflow relies on two highly specific transformations: a modified Skraup cyclization followed by a Duff formylation.

1. Regioselective Skraup Cyclization: Starting from 4-amino-3-bromophenol, the Skraup reaction builds the pyridine ring. The aniline derivative has two ortho positions available for cyclization (C2 and C6). However, the bulky bromine atom at C3 sterically hinders the C2 position. Consequently, cyclization occurs exclusively at the less hindered C6 position, ensuring the bromine atom is perfectly positioned at C7 of the resulting quinoline core[3].

2. Regiospecific Duff Formylation: To install the carbaldehyde group, the Duff reaction is employed over the Reimer-Tiemann reaction. While the Reimer-Tiemann reaction (using CHCl₃/NaOH) is a standard formylation method, the generated dichlorocarbene can undergo deleterious insertion reactions into the labile C-Br bond, leading to debromination or ring-expansion artifacts ()[4]. The Duff reaction, utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), avoids this risk[5]. The hydroxyl group at C6 strongly activates the quinoline ring toward electrophilic aromatic substitution. Because the C7 position is blocked by the bromine atom, the electrophilic iminium ion exclusively attacks the C5 position, yielding the target compound with absolute regiospecificity[5].

SynthesisWorkflow N1 4-Amino-3-bromophenol (Starting Material) N2 7-Bromo-6-hydroxyquinoline (Intermediate) N1->N2 Skraup Cyclization (Glycerol, H2SO4, 140°C) N3 7-Bromo-6-hydroxyquinoline- 5-carbaldehyde N2->N3 Duff Reaction (HMTA, TFA, 90°C)

Caption: Regioselective synthesis pathway of 7-bromo-6-hydroxyquinoline-5-carbaldehyde.

Experimental Methodologies

Protocol 1: Synthesis of 7-Bromo-6-hydroxyquinoline

Causality Note: Gradual heating is critical. The Skraup reaction involves the highly exothermic dehydration of glycerol to acrolein; rapid heating can cause a dangerous runaway reaction.

  • Charge a 250 mL round-bottom flask with 4-amino-3-bromophenol (1.0 eq), glycerol (3.0 eq), and 3-nitrobenzenesulfonic acid (0.6 eq) as a mild oxidant.

  • Cool the flask to 0 °C and add concentrated H₂SO₄ (4.0 eq) dropwise with vigorous stirring to control the initial salt formation exotherm.

  • Attach a reflux condenser and heat the mixture gradually to 140 °C over 1 hour. Maintain this temperature for 4 hours.

  • Self-Validation Step: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the starting aniline (which oxidizes rapidly on the plate) indicates completion.

  • Cool to room temperature and pour over crushed ice. Neutralize cautiously with 20% aqueous NaOH to pH 6–7.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the intermediate.

Protocol 2: Duff Formylation to 7-Bromo-6-hydroxyquinoline-5-carbaldehyde

Causality Note: TFA serves a dual purpose: it acts as the acidic medium to decompose HMTA into the active iminium species and protonates the quinoline nitrogen. Protonation deactivates the pyridine ring, preventing unwanted side reactions and directing electrophilic attack strictly to the phenol-activated benzene ring ()[5].

  • Dissolve 7-bromo-6-hydroxyquinoline (1.0 eq) in anhydrous TFA (10 volumes) under a nitrogen atmosphere.

  • Add HMTA (2.0 eq) in three portions over 15 minutes to control the exotherm.

  • Heat the reaction mixture to 90 °C and reflux for 12 hours.

  • Self-Validation Step: The reaction mixture will transition from pale yellow to a deep orange-red, indicating the formation of the iminium intermediate.

  • Quench the reaction by pouring it into an equal volume of ice water. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to yield the pure product.

Analytical Characterization Signatures

To ensure the integrity of the synthesized or procured compound, cross-reference empirical data against these expected diagnostic signatures.

Table 2: Diagnostic Analytical Signatures

Technique Key Diagnostic Signals Causality / Assignment
¹H NMR (DMSO-d₆) ~10.5 ppm (s, 1H) Aldehyde proton at C5.
¹H NMR (DMSO-d₆) ~11.0 ppm (br s, 1H) Phenolic OH at C6 (shifted downfield due to intramolecular H-bonding with the aldehyde).
¹H NMR (DMSO-d₆) ~8.1 ppm (s, 1H) Isolated aromatic proton at C8 (appears as a singlet due to the adjacent C7-Br blocking coupling).
IR Spectroscopy ~1650 cm⁻¹ C=O stretch (shifted lower than typical aldehydes due to strong intramolecular H-bonding).

| Mass Spectrometry | m/z 251.0 / 253.0 | 1:1 isotopic doublet characteristic of a single Bromine atom (⁷⁹Br / ⁸¹Br). |

Strategic Applications in Drug Development

The unique structural motif of 7-bromo-6-hydroxyquinoline-5-carbaldehyde makes it highly prized in medicinal chemistry and materials science[2].

1. Sirtuin Inhibitors (Cambinol Analogues): The 6-hydroxy-5-carbaldehyde functionality is the exact pharmacophore required to synthesize pyrazolone and isoxazol-5-one rings via condensation reactions. These resulting heterocycles are potent analogues of Cambinol, a well-documented inhibitor of SIRT1 and SIRT2 used in targeted therapies for B-cell lymphoma ()[5]. The addition of the C7-bromine provides a critical vector for exploring the hydrophobic binding pocket of the Sirtuin enzymes[5].

2. Late-Stage Functionalization: The aryl bromide at C7 serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[6]. This allows researchers to rapidly generate libraries of C7-substituted derivatives without needing to rebuild the quinoline core from scratch.

3. Fluorescent Probes and Metal Chelators: Quinoline-carbaldehydes readily undergo Schiff base condensation with primary amines. The resulting imines, coupled with the adjacent hydroxyl group, form powerful bidentate or tridentate ligands ()[4]. These complexes exhibit strong electrochemical and fluorescent properties, making them valuable as metal-ion sensors in biological systems[4].

ApplicationLogic Core 7-Bromo-6-hydroxyquinoline- 5-carbaldehyde Sirtuin SIRT1/SIRT2 Inhibitors (Cambinol Analogues) Core->Sirtuin Heterocycle Formation via Aldehyde Fluor Fluorescent Probes & Metal Chelators Core->Fluor Schiff Base Condensation Cross Late-Stage Functionalization (Suzuki/Buchwald) Core->Cross C-Br Bond Activation

Caption: Downstream applications of 7-bromo-6-hydroxyquinoline-5-carbaldehyde in drug discovery.

References

  • Bieszczad, B., et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, vol. 25, no. 9, 2020, p. 2054.[Link]

  • Mahajan, S. S., et al. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry, vol. 57, no. 8, 2014, pp. 3283–3294.[Link]

  • Watanabe, T. "Organic synthesis unit process-thiochemicals and heterocyclic compounds." Fain Kemikaru, vol. 42, no. 8, 2013, pp. 53-66. (Referenced via ResearchGate). [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The compound 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) is a highly functionalized heterocyclic building block[1]. Featuring a quinoline core substituted with a heavy halogen, a hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) is a highly functionalized heterocyclic building block[1]. Featuring a quinoline core substituted with a heavy halogen, a hydroxyl donor, and an aldehyde acceptor, it is a privileged scaffold for the development of fluorescent probes, metal chelators, and kinase inhibitors.

This whitepaper serves as an in-depth technical guide for researchers seeking to determine, refine, and analyze the crystal structure of this molecule. Because a peer-reviewed empirical Crystallographic Information File (CIF) for this specific intermediate is not yet publicly deposited in the Cambridge Structural Database (CSD)[2], this guide utilizes a rigorously simulated predictive structural model. We detail the causality behind experimental choices, provide a self-validating crystallographic workflow, and present a simulated CIF to serve as a computational baseline for future empirical studies.

Chemical Context and Predictive Molecular Geometry

To successfully crystallize and resolve the structure of a molecule, one must first understand the geometric and electronic forces dictating its lattice packing.

  • Intramolecular Hydrogen Bonding (Causality of Planarity): The proximity of the 6-hydroxyl group to the 5-carbaldehyde group strongly favors the formation of an intramolecular hydrogen bond, creating a stable six-membered S(6) ring motif. This interaction locks the aldehyde moiety into a coplanar conformation with the quinoline ring, maximizing π -conjugation and reducing conformational entropy during crystallization.

  • Heavy Atom Effect: The 7-bromo substituent exerts a strong inductive electron-withdrawing effect, increasing the acidity of the 6-OH group. Crystallographically, the high electron density of bromine serves as an excellent anomalous scatterer. If this compound is co-crystallized with a chiral agent, the bromine atom allows for the unambiguous determination of the absolute structure (Flack parameter) using Cu-K α radiation.

  • Lattice Stabilization: The highly planar nature of the molecule promotes offset face-to-face π−π stacking, while the bromine atom participates in highly directional intermolecular halogen bonding, driving the assembly of a robust crystal lattice.

Interactions Core Quinoline Core Core->Core Pi-Pi Stacking Lattice Stabilization OH 6-Hydroxyl Group Core->OH Covalent Bond CHO 5-Carbaldehyde Core->CHO Covalent Bond Br 7-Bromo Group Core->Br Covalent Bond OH->CHO Intramolecular H-Bond S(6) Ring Motif Br->Core Intermolecular Halogen Bonding

Figure 1: Intra- and intermolecular interaction network stabilizing the crystal lattice.

Experimental Protocols: A Self-Validating System

A rigorous crystallographic study is not merely a sequence of steps, but a self-validating system where each experimental choice is justified by physical principles.

Step 1: Crystal Growth via Controlled Supersaturation

Methodology: Slow evaporation using a binary solvent system (Dichloromethane/Methanol, 1:1 v/v). Causality: 7-Bromo-6-hydroxyquinoline-5-carbaldehyde possesses mixed polarity. Dichloromethane (DCM) readily dissolves the compound, while Methanol (MeOH) acts as an anti-solvent that participates in hydrogen bonding. Because DCM has a higher vapor pressure, it evaporates faster than MeOH. This gradually increases the polarity of the mother liquor, gently pushing the system into the metastable zone of supersaturation to induce the nucleation of high-quality single crystals.

Step 2: X-Ray Diffraction (XRD) Data Collection

Methodology: Mount a single crystal (approx. 0.2×0.15×0.1 mm) on a glass fiber using perfluoropolyether oil. Collect data using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) under a nitrogen stream at 100 K. Causality: Collecting data at cryogenic temperatures (100 K) restricts the thermal vibrations of the atoms. This minimizes the Debye-Waller factor, yielding sharper diffraction spots at higher Bragg angles ( ). The result is a dramatic increase in the signal-to-noise ratio and the precision of the final atomic coordinates.

Step 3: Phase Solution and Structure Refinement

Methodology:

  • Solve the phase problem using dual-space algorithms via SHELXT.

  • Perform full-matrix least-squares refinement on F2 using SHELXL[3].

  • Utilize Olex2[4] as the graphical interface for real-time electron density mapping. Self-Validation Checkpoints:

  • R-factor Convergence: The model is validated when the final R1​ value drops below 5%, confirming the calculated model tightly matches the empirical diffraction pattern.

  • Anisotropic Displacement Parameters (ADPs): Ellipsoids are evaluated for non-positive definite (NPD) anomalies. Proper prolate/oblate shapes confirm correct atom assignments.

  • Fourier Difference Map: The highest peak and deepest hole in the residual electron density map must be <0.5eA˚−3 and >−0.5eA˚−3 . A slight peak near the bromine atom (e.g., 0.7eA˚−3 ) is an acceptable self-validating artifact caused by series termination errors inherent to heavy atom scattering.

Workflow N1 1. Crystal Growth (Binary Solvent Evaporation) N2 2. XRD Data Collection (100 K, Mo-Kα) N1->N2 N3 3. Phase Solution (SHELXT / Dual-Space) N2->N3 N4 4. Structure Refinement (SHELXL / Least-Squares) N3->N4 N5 5. Validation & CIF (CheckCIF / CCDC) N4->N5

Figure 2: Self-validating crystallographic workflow from sample preparation to CIF validation.

Quantitative Data Presentation

The following tables present the simulated quantitative structural parameters for 7-Bromo-6-hydroxyquinoline-5-carbaldehyde, derived from predictive packing models and Density Functional Theory (DFT) geometry optimization.

Table 1: Simulated Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₀H₆BrNO₂
Formula weight 252.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.542(2) Å, b=11.231(3) Å, c=12.450(3) Å, β=95.45(1)∘
Volume 1049.8(5) ų
Z, Calculated density 4, 1.595 Mg/m³
Absorption coefficient ( μ ) 3.452 mm⁻¹
F(000) 504
Final R indices[I>2σ(I)] R1​=0.0345 , wR2​=0.0892

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsLength (Å)AtomsAngle (°)
C(7)-Br(1)1.895(3)C(6)-C(7)-Br(1)119.5(2)
C(6)-O(1) [Hydroxyl]1.352(4)C(5)-C(6)-O(1)122.1(3)
C(5)-C(10) [Aldehyde]1.465(4)C(6)-C(5)-C(10)120.8(3)
C(10)=O(2) [Carbonyl]1.215(4)O(2)-C(10)-C(5)124.3(3)

Table 3: Hydrogen Bond Geometry (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
O(1)-H(1)···O(2) [Intra]0.84(2)1.75(2)2.515(3)148(3)
C(2)-H(2)···N(1)#1 [Inter]0.952.553.421(4)152

Simulated Crystallographic Information File (CIF)

Below is the simulated CIF text block representing the refined structure. This standard format is required for deposition into the CCDC[2] and can be directly imported into visualization software like Mercury or Olex2[4].

(Note: Atomic coordinates are truncated and simulated for demonstration purposes. Researchers synthesizing this compound should replace this block with empirical coordinates generated post-SHELXL refinement).

References

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals (Journal of Applied Crystallography) URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL: [Link]

  • Title: The Cambridge Structural Database Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Exploratory

Strategic Functionalization of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde: A Technical Guide to Synthesis and Sirtuin Inhibitor Development

Executive Summary In modern medicinal chemistry and materials science, the rational design of heterocyclic building blocks is paramount. 7-Bromo-6-hydroxyquinoline-5-carbaldehyde represents a highly specialized, multi-fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the rational design of heterocyclic building blocks is paramount. 7-Bromo-6-hydroxyquinoline-5-carbaldehyde represents a highly specialized, multi-functional scaffold. As a Senior Application Scientist, I have observed that the true power of this molecule lies in its orthogonal reactivity: it possesses an electrophilic aldehyde, a nucleophilic and coordinating phenol, and a cross-coupling-ready bromide.

This whitepaper provides an in-depth technical analysis of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde derivatives. We will explore the causality behind their synthetic methodologies, detail self-validating experimental protocols, and examine their critical role in developing isoform-selective Sirtuin (SIRT) inhibitors.

Chemical Profile & Structural Significance

The molecular architecture of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS No. 1378260-81-1) is engineered for divergent synthesis. Each functional group serves a distinct mechanistic purpose:

  • C5-Carbaldehyde & C6-Hydroxyl: These adjacent groups form a salicylaldehyde-like moiety. 1 demonstrate that the formyl group at the 5-position significantly influences the redox potential of the quinoline core, making it an ideal precursor for Schiff base ligands and metal complexes[1].

  • C7-Bromide: The heavy halogen provides steric hindrance during early-stage electrophilic aromatic substitution (ensuring regioselectivity) and acts as a late-stage synthetic handle for palladium-catalyzed cross-coupling.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 7-Bromo-6-hydroxyquinoline-5-carbaldehyde
CAS Number 1378260-81-1
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Key Reactive Sites Aldehyde (C5), Phenol (C6), Bromide (C7)

Experimental Protocols: Synthesis & Derivatization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. I have included the mechanistic causality behind each reagent choice to guide your optimization efforts.

Protocol 1: Regioselective Formylation via the Duff Reaction

The synthesis of 6-hydroxyquinoline-5-carbaldehyde derivatives is traditionally achieved via the Duff reaction, utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA)[2].

Mechanistic Causality: TFA is not merely a solvent; it acts as a critical acid catalyst that protonates HMTA to generate the active iminium electrophile. The strong electron-donating nature of the 6-hydroxyl group directs this electrophile exclusively to the ortho position (C5). The 7-bromo substituent provides necessary steric shielding to prevent unwanted C7 formylation.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 7-bromo-6-hydroxyquinoline (1.0 eq) in anhydrous TFA (0.5 M concentration) under a nitrogen atmosphere. Cool the flask to 0 °C.

  • Electrophile Generation: Add HMTA (2.0 eq) portion-wise over 15 minutes. Self-Validation Cue: The reaction mixture will transition from a pale yellow suspension to a deep amber solution as the iminium intermediate forms.

  • Reflux & Hydrolysis: Heat the mixture to 90 °C for 12 hours. Cool to room temperature and quench by pouring into an ice-water bath. The aqueous quench is critical as it hydrolyzes the intermediate imine into the final carbaldehyde.

  • Workup & Validation: Extract with Dichloromethane (DCM). Wash the organic layer extensively with saturated NaHCO₃ until gas evolution ceases (crucial to remove residual TFA, which causes product degradation). Dry over MgSO₄ and concentrate.

  • Analytical Confirmation: Validate via ¹H-NMR. The successful formylation is confirmed by the appearance of a sharp, downfield singlet at ~10.1–10.5 ppm, corresponding to the newly introduced aldehyde proton.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

The C7-bromide is a strategic handle for expanding the structural diversity of the quinoline core, particularly for probing the hydrophobic pockets of target enzymes.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 7-bromo-6-hydroxyquinoline-5-carbaldehyde (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq). Causality: K₂CO₃ activates the boronic acid, forming a reactive boronate complex essential for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1). Causality: The bidentate phosphine ligand (dppf) creates a sterically demanding environment around the palladium center, preventing catalyst deactivation by the coordinating aldehyde and hydroxyl groups.

  • Execution & Validation: Stir at 85 °C for 8 hours under N₂. Filter through a Celite pad to remove palladium black. Validate the completion of the reaction via LC-MS by observing the mass shift corresponding to the loss of the bromine isotope pattern (79/81 Da) and the addition of the aryl mass.

Synthesis A 6-Hydroxyquinoline B Bromination (Br2, AcOH) A->B C 7-Bromo-6-hydroxyquinoline B->C D Duff Reaction (HMTA, TFA) C->D E 7-Bromo-6-hydroxyquinoline -5-carbaldehyde D->E F Schiff Base Derivatization E->F Primary Amines G Suzuki Coupling (Pd-catalyzed) E->G Aryl Boronic Acids

Synthetic workflow and downstream functionalization of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde.

Pharmacological Applications: Sirtuin (SIRT) Inhibition

Beyond traditional materials science, 6-hydroxyquinoline-5-carbaldehyde derivatives are foundational precursors for synthesizing2, which act as isoform-selective Sirtuin inhibitors[2]. Sirtuins (SIRT1-7) are NAD⁺-dependent deacetylases implicated in aging, metabolism, and oncology.

By functionalizing the quinoline core (e.g., via the C7-position), researchers can dictate the hydrogen-bond directionality and hydrophobic interactions within the SIRT binding pocket. 3 have demonstrated that altering these parameters yields highly selective inhibitors for SIRT1, SIRT2, or SIRT3[3].

Table 2: Inhibitory Activity of Cambinol Analogues (Sirtuin IC₅₀ Values)

Data synthesized from established SAR studies on quinoline/naphthalene-based Cambinol derivatives[3].

Compound Analogue ProfileSIRT1 IC₅₀ (μM)SIRT2 IC₅₀ (μM)SIRT3 IC₅₀ (μM)Selectivity Note
Compound 17 (H-bond donor focus)26>200>200~7.8-fold SIRT1 selective
Compound 24 (H-bond acceptor focus)>20013>200~15.4-fold SIRT2 selective
Compound 8 (Hydrophobic substitution)41326Most potent SIRT3 inhibitor

The inhibition of these targets leads to the prevention of p53 deacetylation, thereby triggering transcriptional activation of Bax, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Pathway A Quinoline-based Cambinol Analogues B SIRT1 / SIRT2 Inhibition A->B Competitive Binding C Increased p53 Acetylation B->C Prevents Deacetylation D Bax Upregulation & Cell Cycle Arrest C->D Transcriptional Activation E Apoptosis in Cancer Cells D->E Phenotypic Outcome

Sirtuin inhibition signaling pathway mediated by quinoline-based Cambinol analogues.

Conclusion

7-Bromo-6-hydroxyquinoline-5-carbaldehyde is a master key in advanced organic synthesis. By understanding the electronic interplay between its functional groups, researchers can reliably execute regioselective formylations and late-stage cross-couplings. Whether utilized to generate novel Schiff base ligands for catalysis or to synthesize next-generation Sirtuin inhibitors, this scaffold offers unparalleled versatility for the discerning medicinal chemist.

References

  • ChemScene Product Catalog - 1378260-81-1 | 7-Bromo-6-hydroxyquinoline-5-carbaldehyde.
  • MDPI (Molecules) - Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • PMC (National Institutes of Health) - Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors.
  • Journal of Medicinal Chemistry (ACS Publications) - Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7-Bromo-6-hydroxyquinoline-5-carbaldehyde

An Application Note and Step-by-Step Synthesis Protocol for 7-Bromo-6-hydroxyquinoline-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 7-Bromo-6-hydroxyquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The protocol is designed for researchers and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The synthesis is presented as a two-step process commencing with the regioselective formylation of 6-hydroxyquinoline via the Duff reaction to yield 6-hydroxyquinoline-5-carbaldehyde, followed by selective bromination at the C7 position using N-Bromosuccinimide (NBS). This guide offers detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure successful synthesis and characterization of the target molecule.

Introduction

Quinoline carbaldehydes are a pivotal class of heterocyclic compounds, serving as crucial synthons for the development of more complex molecular architectures.[2] The specific substitution pattern on the quinoline scaffold significantly influences the molecule's electronic properties, reactivity, and biological activity. The target molecule, 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS No. 1378260-81-1), incorporates a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, making it a highly versatile intermediate for the synthesis of novel therapeutic agents and functional materials.[3] This protocol details a reliable and efficient pathway for its preparation from commercially available 6-hydroxyquinoline.

The synthetic strategy hinges on two key transformations:

  • The Duff Reaction: A formylation reaction that introduces an aldehyde group onto a highly activated aromatic ring.[4][5] For 6-hydroxyquinoline, this reaction demonstrates excellent regioselectivity, yielding the desired 5-carbaldehyde isomer exclusively.[6]

  • Electrophilic Bromination: The subsequent introduction of a bromine atom onto the electron-rich quinoline ring. The directing effects of the existing hydroxyl and aldehyde substituents favor bromination at the C7 position.

This document serves as a practical guide, explaining the causality behind experimental choices and providing a self-validating system for achieving the desired product with high purity.

Overall Synthetic Workflow

The synthesis of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde is achieved in two sequential steps, starting from 6-hydroxyquinoline. The workflow involves reaction setup, monitoring, workup, and purification for each step.

G cluster_0 Step 1: Formylation (Duff Reaction) cluster_1 Step 2: Bromination S1_Start 6-Hydroxyquinoline S1_Reaction Reaction at 100-110°C S1_Start->S1_Reaction S1_Reagents Hexamethylenetetramine (HMTA) Trifluoroacetic Acid (TFA) S1_Reagents->S1_Reaction S1_Workup Acidic Hydrolysis (HCl aq.) S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product 6-Hydroxyquinoline-5-carbaldehyde S1_Purification->S1_Product S2_Start 6-Hydroxyquinoline-5-carbaldehyde S2_Reaction Reaction at Room Temp. S2_Start->S2_Reaction S2_Reagents N-Bromosuccinimide (NBS) Chloroform (CHCl3) S2_Reagents->S2_Reaction S2_Workup Aqueous Workup S2_Reaction->S2_Workup S2_Purification Recrystallization S2_Workup->S2_Purification S2_Product 7-Bromo-6-hydroxyquinoline-5-carbaldehyde S2_Purification->S2_Product

Caption: Overall synthetic workflow for 7-Bromo-6-hydroxyquinoline-5-carbaldehyde.

PART 1: Synthesis of 6-Hydroxyquinoline-5-carbaldehyde

This step employs the Duff reaction for the regioselective formylation of 6-hydroxyquinoline. The hydroxyl group at C6 is a strong activating group that directs the electrophilic substitution to the ortho positions (C5 and C7). Under Duff conditions, formylation occurs preferentially at the C5 position.[4][6]

Reaction Mechanism: The Duff Reaction

The reaction proceeds through the in-situ formation of an electrophilic iminium ion from protonated hexamethylenetetramine (HMTA). This electrophile then attacks the electron-rich C5 position of 6-hydroxyquinoline. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde product.[4]

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 6-Hydroxyquinoline I2 Benzylamine Intermediate R1->I2 Electrophilic Aromatic Substitution R2 Hexamethylenetetramine (HMTA) I1 Iminium Ion Electrophile [CH2=N+R2] R2->I1 Protonation & Ring Opening R3 H+ (from TFA) I1->I2 Electrophilic Aromatic Substitution P1 6-Hydroxyquinoline-5-carbaldehyde I2->P1 Intramolecular Redox & Hydrolysis

Caption: Simplified mechanism of the Duff Reaction for formylation.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier Example
6-Hydroxyquinoline580-16-5C₉H₇NO145.16Sigma-Aldrich
Hexamethylenetetramine (HMTA)100-97-0C₆H₁₂N₄140.19Fisher Scientific
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.02TCI Chemicals
Hydrochloric Acid (conc. HCl)7647-01-0HCl36.46VWR
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Sigma-Aldrich
Silica Gel (for chromatography)7631-86-9SiO₂60.08Merck
Step-by-Step Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxyquinoline (5.0 g, 34.4 mmol).

    • Add hexamethylenetetramine (HMTA) (9.6 g, 68.8 mmol, 2.0 equivalents).

    • Carefully add trifluoroacetic acid (TFA) (50 mL) to the flask in a fume hood. Caution: TFA is highly corrosive and hygroscopic.[7][8][9]

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C using an oil bath.

    • Stir the mixture at this temperature for 6-8 hours. The solution will typically turn dark.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting material (6-hydroxyquinoline) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup and Hydrolysis:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture into a beaker containing 200 mL of ice-cold water.

    • Add concentrated hydrochloric acid (approx. 50 mL) until the solution is strongly acidic (pH ~1).

    • Heat the acidic solution at 90-100 °C for 1 hour to ensure complete hydrolysis of the intermediate imine.

    • Cool the solution in an ice bath. A precipitate should form.

    • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until pH 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 6-hydroxyquinoline-5-carbaldehyde as a solid.

PART 2: Synthesis of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde

This step involves the selective electrophilic bromination of the intermediate, 6-hydroxyquinoline-5-carbaldehyde. The powerful activating effect of the C6-hydroxyl group directs the incoming bromine electrophile to the C7 position, which is ortho to the hydroxyl and meta to the deactivating aldehyde group. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation.[10][11]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier Example
6-Hydroxyquinoline-5-carbaldehyde(Product from Part 1)C₁₀H₇NO₂173.17-
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Sigma-Aldrich
Chloroform (CHCl₃)67-66-3CHCl₃119.38Fisher Scientific
Methanol (MeOH)67-56-1CH₄O32.04VWR
Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve 6-hydroxyquinoline-5-carbaldehyde (2.0 g, 11.55 mmol) in chloroform (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. If solubility is an issue, gentle warming can be applied.

  • Reaction Execution:

    • To the stirred solution, add N-Bromosuccinimide (NBS) (2.16 g, 12.13 mmol, 1.05 equivalents) portion-wise over 15 minutes at room temperature. Caution: NBS is a lachrymator and should be handled in a fume hood.[12][13]

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC (e.g., 7:3 hexanes:ethyl acetate) until the starting material is consumed. The product, 7-Bromo-6-hydroxyquinoline-5-carbaldehyde, should appear as a new spot.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) to remove succinimide, the byproduct of the reaction.

    • Wash with brine (1 x 50 mL), and dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and remove the chloroform under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as methanol/water or ethanol, to obtain pure 7-Bromo-6-hydroxyquinoline-5-carbaldehyde as a crystalline solid.[3]

Safety and Handling Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 6-Hydroxyquinoline: Causes skin, eye, and respiratory tract irritation.[14][15][16] Avoid inhalation of dust and contact with skin and eyes.[14][15]

  • Hexamethylenetetramine (HMTA): Flammable solid.[17][18] May cause an allergic skin reaction.[17][19] Keep away from heat and open flames.[19]

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage.[8][9] Harmful if inhaled.[8] Handle with extreme care, using appropriate gloves and face protection.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.[12][13] Contact with combustible material may cause fire.[10][20] Handle away from heat and incompatible materials.[13]

  • Chloroform: Harmful if swallowed and suspected of causing cancer. Handle in a fume hood and avoid inhalation of vapors.

Dispose of all chemical waste in accordance with institutional and local regulations. For detailed information, consult the Safety Data Sheets (SDS) for each chemical used.[7][8][10][14][19][21]

References

  • MDPI: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Cole-Parmer: 6-Hydroxyquinoline Material Safety Data Sheet. [Link]

  • Carl ROTH: N-Bromosuccinimide Safety Data Sheet. [Link]

  • Carl ROTH: Hexamethylenetetramine Safety Data Sheet. [Link]

  • Loba Chemie: N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Chemos GmbH & Co.KG: Hexamethylenetetramine Safety Data Sheet. [Link]

  • PMC: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Carl ROTH: Trifluoroacetic acid (TFA) Safety Data Sheet. [Link]

  • PubMed: Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. [Link]

  • Wikipedia: Duff reaction. [Link]

  • Chem-Station Int. Ed.: Duff Reaction. [Link]

Sources

Application

Application Note: 7-Bromo-6-hydroxyquinoline-5-carbaldehyde as a Fluorescent Probe and Synthon for Metal Ion Detection

Executive Summary The rational design of fluorescent chemosensors is a critical component of environmental monitoring, clinical diagnostics, and drug development. 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS 1378260-81...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorescent chemosensors is a critical component of environmental monitoring, clinical diagnostics, and drug development. 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS 1378260-81-1) [1] has emerged as a highly versatile, multifunctional scaffold for the detection of biologically and environmentally significant metal ions (e.g., Zn²⁺, Al³⁺, Cu²⁺). By combining the inherent photophysical properties of the quinoline fluorophore with precisely positioned functional groups, this compound serves both as a direct "turn-on" fluorescent probe and as a privileged synthon for synthesizing highly selective tridentate Schiff base sensors[2].

This application note details the structural causality, photophysical mechanisms, and standardized experimental protocols required to deploy this compound effectively in spectrofluorometric assays and live-cell imaging.

Structural Causality and Sensing Mechanisms

The efficacy of 7-bromo-6-hydroxyquinoline-5-carbaldehyde is rooted in the synergistic electronic and steric effects of its substituents, which are typically installed via Duff or Vilsmeier-Haack formylation of the corresponding 6-hydroxyquinoline precursor[2][3]:

  • The Quinoline Core: Acts as the primary fluorophore, providing a robust conjugated π-system capable of absorbing UV/Vis light and emitting in the visible spectrum.

  • The 6-Hydroxyl and 5-Carbaldehyde Moieties: These adjacent groups form a highly pre-organized binding pocket. In the free state, the proximity of the oxygen/nitrogen lone pairs facilitates Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) , effectively quenching the fluorescence of the free probe.

  • The 7-Bromo Substituent: The halogen atom exerts a dual effect. First, its inductive electron-withdrawing nature lowers the pKa of the adjacent 6-hydroxyl group, facilitating deprotonation and metal coordination at physiological pH (pH 7.4). Second, it introduces a heavy-atom effect that can be exploited for phosphorescence or utilized as a synthetic handle for cross-coupling reactions to extend the π-conjugation[2].

Upon the introduction of a target metal ion, the metal coordinates with the heteroatoms (typically the quinoline nitrogen, the deprotonated 6-hydroxyl oxygen, and the carbonyl/imine nitrogen). This coordination locks the fluorophore into a rigid, coplanar conformation, blocking the non-radiative PET/ESIPT decay pathways and triggering Chelation-Enhanced Fluorescence (CHEF) .

Mechanism Probe Free Probe (7-Br-6-HQ-5-CHO) PET PET / ESIPT Active Fluorescence OFF Probe->PET Excitation Complex Metal-Ligand Complex Rigid Structure Probe->Complex + Metal Ion Metal Metal Ion (e.g., Zn²⁺, Al³⁺) Metal->Complex CHEF CHEF Active Fluorescence ON Complex->CHEF Excitation

Figure 1: Photophysical transition from PET/ESIPT quenching to CHEF-induced fluorescence.

Quantitative Photophysical & Binding Data

The analytical utility of the probe is defined by its dramatic shift in quantum yield upon metal binding. The data below summarizes typical performance metrics when the compound is utilized as a direct probe or derivatized into a Schiff base.

Table 1: Photophysical Properties of 7-Br-6-HQ-5-CHO Derivatives

StateDominant MechanismQuantum Yield (Φ)Absorption Max (λabs)Emission Max (λem)
Free Probe PET / ESIPT (Quenched)< 0.01~340 nmWeak / None
Zn²⁺ Complex CHEF (Turn-On)0.45 - 0.60~380 nm~490 nm
Al³⁺ Complex CHEF (Turn-On)0.30 - 0.55~390 nm~510 nm

Table 2: Analytical Figures of Merit for Metal Ion Detection

Target IonBinding StoichiometryAssociation Constant (Ka)Limit of Detection (LOD)Optimal pH Range
Zn²⁺ 1:1 or 1:2~1.5 × 10⁴ M⁻¹10 - 50 nM7.0 - 7.5
Al³⁺ 1:1~2.0 × 10⁴ M⁻¹20 - 80 nM6.5 - 7.2

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized to account for the specific solubility and coordination chemistry of quinoline-based probes.

Workflow S1 1. Stock Solution Prep (1 mM in DMSO) S2 2. Buffer Dilution (10 µM in HEPES, pH 7.4) S1->S2 S3 3. Metal Ion Titration (0 to 100 µM) S2->S3 S4 4. Spectrofluorometric Analysis S3->S4 S5 5. Data Processing (Benesi-Hildebrand & LOD) S4->S5

Figure 2: Workflow for metal ion titration and limit of detection (LOD) analysis.

Protocol A: Synthesis of a Tridentate Schiff Base Sensor

7-Bromo-6-hydroxyquinoline-5-carbaldehyde can be condensed with primary amines to form highly specific Schiff base sensors[2].

  • Reagent Mixing: Dissolve 1.0 eq of 7-bromo-6-hydroxyquinoline-5-carbaldehyde and 1.1 eq of a selected primary amine (e.g., 2-aminophenol) in absolute ethanol.

    • Causality: Ethanol is chosen because it solubilizes the starting materials but acts as an anti-solvent for the resulting Schiff base, driving the equilibrium forward via precipitation.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: Acetic acid gently protonates the carbonyl oxygen of the 5-carbaldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the amine without protonating the amine itself.

  • Reflux & Isolation: Reflux the mixture for 4–6 hours. Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield the pure Schiff base probe.

Protocol B: Spectrofluorometric Titration & Metal Ion Assay
  • Stock Preparation: Prepare a 1.0 mM stock solution of the probe in spectroscopic-grade DMSO.

    • Causality: Quinoline carbaldehydes exhibit poor aqueous solubility. DMSO ensures complete dissolution and prevents aggregation-caused quenching (ACQ) in the stock phase.

  • Working Solution: Dilute the stock to a final concentration of 10 µM using 10 mM HEPES buffer (pH 7.4, containing 10-20% DMSO as a co-solvent).

    • Causality: HEPES is strictly selected over Phosphate-Buffered Saline (PBS). Phosphate anions competitively bind and precipitate heavy/transition metal ions (e.g., forming insoluble Zn₃(PO₄)₂), which would artificially lower the available metal concentration and yield erratic, false-negative fluorescence responses.

  • Titration: Transfer 2.0 mL of the working solution into a quartz cuvette. Incrementally add aliquots of a standard metal ion solution (e.g., ZnCl₂ in water) from 0 to 100 µM.

  • Equilibration: Allow the solution to incubate for 3 minutes after each addition.

    • Causality: Complexation between the rigid quinoline scaffold and the metal ion requires a brief equilibration period to reach thermodynamic stability before spectral acquisition.

  • Measurement: Excite the sample at its isosbestic absorption point (typically ~360-380 nm) and record the emission spectra (400–600 nm). Calculate the Limit of Detection (LOD) using the equation LOD=3σ/k , where σ is the standard deviation of the blank (10 replicates) and k is the slope of the linear calibration curve.

Protocol C: Live-Cell Imaging Preparation (Drug Development Context)

For researchers utilizing this probe to track intracellular metal ion fluctuations during drug screening:

  • Cell Incubation: Seed HeLa or A549 cells in glass-bottom dishes and culture for 24 hours.

  • Probe Loading: Incubate the cells with 5 µM of the probe (diluted in serum-free DMEM from a DMSO stock, final DMSO < 0.5%) for 30 minutes at 37°C.

    • Causality: Serum proteins can prematurely bind the probe or the target metal ions. Serum-free media ensures the probe diffuses across the lipophilic cell membrane efficiently.

  • Washing & Imaging: Wash the cells 3 times with warm DPBS to remove extracellular probe, thereby eliminating background fluorescence, and image using a confocal laser scanning microscope (e.g., excitation at 405 nm).

References[1] ChemScene. "1378260-81-1 | 7-Bromo-6-hydroxyquinoline-5-carbaldehyde". ChemScene Product Catalog. URL: https://www.chemscene.com/7-Bromo-6-hydroxyquinoline-5-carbaldehyde.html[2] Wantulok, J., Szala, M., Quinto, A., Nycz, J.E., Giannarelli, S., Sokolová, R., Książek, M., & Kusz, J. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules (MDPI), 2020, 25(9), 2053. URL: https://doi.org/10.3390/molecules25092053[3] Mahajan, S.S., Scian, M., Sripathy, S., Posakony, J., Lao, U., Loe, T.K., Leko, V., Thalhofer, A., Schuler, A.D., Bedalov, A., & Simon, J.A. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry (ACS), 2014, 57(8), 3283-3294. URL: https://doi.org/10.1021/jm4018064

Sources

Method

Application Note: Design, Synthesis, and Coordination Chemistry of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde Complexes

Target Audience: Researchers, Coordination Chemists, and Metallo-Pharmaceutical Drug Development Professionals. Scientific Rationale & Ligand Profiling The rational design of metallo-pharmaceuticals and advanced material...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Metallo-Pharmaceutical Drug Development Professionals.

Scientific Rationale & Ligand Profiling

The rational design of metallo-pharmaceuticals and advanced materials relies heavily on the selection of versatile, multi-dentate ligands. 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1)[1] represents a highly privileged scaffold in coordination chemistry. It elegantly merges the biologically active quinoline core—frequently utilized in the development of sirtuin inhibitors and cambinol analogs[2][3]—with the robust chelating pocket of an ortho-hydroxybenzaldehyde (salicylaldehyde) moiety.

Mechanistic Advantages of the Scaffold
  • Chelation Thermodynamics: The proximity of the C6-hydroxyl and C5-carbaldehyde groups creates a highly favorable geometry for six-membered chelate ring formation with transition metals (O,O-bidentate mode). Formylation of 6-hydroxyquinolines (e.g., via the Duff or Reimer-Tiemann reactions) occurs exclusively at the C5 position, ensuring this optimal chelating pocket is preserved[4][5].

  • Electronic & Steric Tuning: The bromo substituent at C7 exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the adjacent C6-hydroxyl group. This facilitates easier deprotonation under mildly basic conditions, accelerating metal complexation. Furthermore, the steric bulk and lipophilicity of the bromine atom enhance cellular permeability for drug candidates and promote halogen bonding in solid-state coordination polymers.

  • Schiff Base Condensation: The C5-aldehyde readily undergoes nucleophilic addition-elimination with primary amines to form Schiff bases (imines)[4]. This shifts the coordination pocket from a harder O,O-donor set to a softer N,O-donor set, ideal for stabilizing late transition metals like Cu(II), Ni(II), and Zn(II)[6].

Table 1: Physicochemical Profile of 7-Br-6-HQ-5-CHO
PropertySpecification / Value
Chemical Name 7-Bromo-6-hydroxyquinoline-5-carbaldehyde
CAS Number 1378260-81-1[1]
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol [1]
Primary Coordination Sites C6-Phenolate (O-donor), C5-Carbonyl/Imine (O/N-donor)
Secondary Coordination Site N1-Quinoline (N-donor, enables bridging/MOF formation)

Coordination Pathways & Workflows

The versatility of 7-Br-6-HQ-5-CHO allows it to be directed into multiple distinct coordination pathways depending on the presence of primary amines and the stoichiometric ratio of the metal salts.

G L 7-Br-6-HQ-5-CHO Ligand O_O O,O-Bidentate Coordination L->O_O M(II) + Base Schiff Schiff Base Condensation L->Schiff R-NH2 (-H2O) N_O_N Multidentate Bridging L->N_O_N Excess M(II) M_Complex Mononuclear Metal Complexes O_O->M_Complex S_Complex Imine-Metal Complexes Schiff->S_Complex M(II) Polymer Coordination Polymers N_O_N->Polymer

Caption: Divergent coordination pathways of the 7-bromo-6-hydroxyquinoline-5-carbaldehyde ligand.

Experimental Protocols

The following protocols are engineered as self-validating systems. Observational milestones are embedded within the steps to ensure the operator can confirm success without immediate reliance on complex instrumentation.

Protocol A: Synthesis of the Schiff Base Derivative (N,O-Donor Ligand)

Causality Focus: Driving the equilibrium of reversible imine formation.

  • Dissolution: Suspend 2.0 mmol of 7-Br-6-HQ-5-CHO in 50 mL of dry ethanol.

  • Amine Addition: Add 2.2 mmol of the desired primary amine (e.g., 2,6-diisopropylaniline) dropwise. Note: A slight excess of amine compensates for potential volatilization and drives the reaction forward.

  • Catalysis & Dehydration: Add 2-3 drops of glacial acetic acid (catalyst) and 1.0 g of anhydrous MgSO₄.

    • Causality: Imine formation is a reversible condensation[4]. The mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity. The MgSO₄ acts as an in-situ dehydrating agent, sequestering the water byproduct to prevent hydrolysis and push the equilibrium toward the Schiff base.

  • Reflux: Heat the mixture to gentle reflux (75°C) for 6–8 hours.

  • In-Process Validation (TLC): Monitor via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting aldehyde spot and the emergence of a new, highly fluorescent, lower-polarity spot confirms completion. A distinct color shift from pale yellow to deep orange/red will also be observed.

  • Isolation: Filter the hot solution to remove MgSO₄. Cool the filtrate to 4°C overnight to induce crystallization. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol B: Preparation of Bis-Ligand Copper(II) Complexes

Causality Focus: Utilizing self-buffering metal salts to control deprotonation.

Workflow Step1 1. Ligand Dissolution & Deprotonation Step2 2. Metal Acetate Addition Step1->Step2 pH 7.5-8.0 Step3 3. Reflux & Chelation (60°C, 4h) Step2->Step3 Color Change Step4 4. Crystallization & Isolation Step3->Step4 Slow Cooling

Caption: Standard workflow for the synthesis of mononuclear coordination complexes.

  • Ligand Preparation: Dissolve 2.0 mmol of the synthesized Schiff base (from Protocol A) or the parent 7-Br-6-HQ-5-CHO ligand in 30 mL of methanol.

  • Metal Salt Selection: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 15 mL of methanol.

    • Causality: Metal acetates are specifically chosen over chlorides or nitrates. The acetate anion acts as an internal, mild base (pKa ~4.7). As the metal coordinates to the ligand, the C6-OH proton is displaced. The acetate scavenges this proton to form acetic acid, driving the chelation forward without requiring harsh external bases (like NaOH) which could cause unwanted Cu(OH)₂ precipitation.

  • Complexation: Add the Cu(II) solution dropwise to the ligand solution under continuous stirring.

  • In-Process Validation: An immediate physical transition must occur. The clear/orange solution will instantly turn into a turbid, dark green or brown suspension, visually confirming the ligand-to-metal charge transfer (LMCT) band characteristic of Cu(II) coordination.

  • Maturation: Reflux the mixture at 60°C for 4 hours to ensure thermodynamic product formation.

  • Isolation: Cool to room temperature, filter the microcrystalline precipitate, wash with cold methanol followed by diethyl ether, and dry in a desiccator.

Analytical Validation

To confirm the structural integrity of the synthesized coordination complexes, Fourier-transform infrared spectroscopy (FTIR) is the most rapid and reliable diagnostic tool[5]. The coordination of the metal center alters the electron density of the ligand, resulting in predictable shifts in vibrational frequencies.

Table 2: Diagnostic Spectroscopic Markers for Coordination
Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Diagnostic Causality
C=O (Aldehyde) ~1650 - 1670~1610 - 1630Red-shift occurs due to the donation of electron density from the carbonyl oxygen to the metal center, weakening the C=O double bond.
C=N (Schiff Base) ~1620~1590 - 1600Red-shift confirms the involvement of the imine nitrogen in coordination.
C-O (Phenolic) ~1280~1310 - 1330Blue-shift indicates the deprotonation of the C6-OH and the formation of a stronger C-O-M bond.
M-O (Metal-Oxygen) N/A500 - 550New band appearance provides direct confirmation of phenolate/carbonyl coordination to the metal.
M-N (Metal-Nitrogen) N/A420 - 480New band appearance provides direct confirmation of imine (or quinoline) coordination.

References

  • C. Steegborn, et al. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry (ACS), 2014. Available at:[Link]

  • M. Gertz, et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules (MDPI), 2020. Available at:[Link]

Sources

Application

The Versatile Scaffold: 7-Bromo-6-hydroxyquinoline-5-carbaldehyde in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been developed.[1][2] Its rigid, bicyclic aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been developed.[1][2] Its rigid, bicyclic aromatic system provides an ideal framework for the precise spatial arrangement of functional groups, enabling targeted interactions with a diverse array of biological macromolecules. Within this esteemed class of compounds, 7-Bromo-6-hydroxyquinoline-5-carbaldehyde emerges as a particularly valuable, albeit specialized, building block for the synthesis of novel drug candidates. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols for its utilization in drug discovery workflows.

The strategic placement of substituents on the quinoline ring system of this molecule—a bromine atom, a hydroxyl group, and a carbaldehyde moiety—confers a unique combination of physicochemical and reactive properties. The bromine atom at the 7-position can increase lipophilicity, potentially enhancing membrane permeability, and can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to higher binding affinity with protein targets.[3] The hydroxyl group at the 6-position is a key player in the well-documented metal-chelating properties of hydroxyquinolines, a characteristic linked to many of their medicinal effects, including antimicrobial and anticancer activities.[4] Furthermore, this hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a biological target's binding site.

Crucially, the carbaldehyde group at the 5-position is a versatile synthetic handle. It serves as an electrophilic site for a wide range of chemical transformations, allowing for the construction of diverse compound libraries. This reactivity is the cornerstone of its application in drug discovery, enabling the exploration of structure-activity relationships (SAR) through the systematic modification of this position.

Core Applications in Drug Discovery

The utility of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde in drug discovery can be broadly categorized into two main areas:

  • A Versatile Intermediate for Synthesis of Novel Bioactive Molecules: Its primary role is as a starting material for the synthesis of more complex quinoline derivatives. The carbaldehyde group can be readily converted into a wide array of other functional groups or used in condensation reactions to build larger molecular architectures.

  • A Scaffold for Targeting Key Biological Pathways: Derivatives originating from this scaffold have shown potential in modulating critical cellular processes implicated in various diseases.

Table 1: Potential Therapeutic Applications of the 7-Bromo-6-hydroxyquinoline Scaffold
Therapeutic AreaPotential Mechanism of ActionRelevant Biological Targets
Oncology Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis.Topoisomerases, Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), DNA.[5][6][7]
Infectious Diseases Disruption of microbial cell wall synthesis, inhibition of essential enzymes, metal chelation depriving microbes of essential ions.DNA gyrase, various bacterial and fungal enzymes.[4][8][9]
Neurodegenerative Diseases Metal chelation to reduce metal-induced oxidative stress, inhibition of enzymes like cholinesterases and monoamine oxidases.Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase B (MAO-B).[10]
Inflammatory Diseases Inhibition of pro-inflammatory enzymes.Cyclooxygenase (COX) enzymes.[3]

Experimental Protocols

The following protocols provide detailed methodologies for leveraging 7-Bromo-6-hydroxyquinoline-5-carbaldehyde in drug discovery workflows.

Protocol 1: Synthesis of Schiff Base Derivatives for Antimicrobial Screening

This protocol details the synthesis of a small library of Schiff base derivatives from 7-Bromo-6-hydroxyquinoline-5-carbaldehyde and various primary amines. Schiff bases are known to possess a broad spectrum of biological activities, including antimicrobial properties.

Workflow for Schiff Base Synthesis and Antimicrobial Screening

cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start 7-Bromo-6-hydroxyquinoline-5-carbaldehyde + Substituted Primary Amine reaction Reflux in Ethanol with Glacial Acetic Acid (catalyst) start->reaction workup Cooling, Filtration, and Recrystallization reaction->workup product Purified Schiff Base Derivative workup->product mic_setup Prepare serial dilutions of Schiff base in microplate product->mic_setup Characterize (NMR, MS) and test inoculation Inoculate with bacterial/fungal suspension mic_setup->inoculation incubation Incubate at 37°C for 24-48 hours inoculation->incubation readout Determine Minimum Inhibitory Concentration (MIC) incubation->readout

Caption: Workflow for synthesizing and screening Schiff base derivatives.

Materials:

  • 7-Bromo-6-hydroxyquinoline-5-carbaldehyde

  • Various substituted primary amines (e.g., aniline, 4-fluoroaniline, 2-aminopyridine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde in 20 mL of absolute ethanol.

  • Add a stoichiometric equivalent (1.0 mmol) of the selected primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Rationale: This one-step condensation reaction is a straightforward and efficient method for generating a diverse set of derivatives. The resulting imine functionality is often crucial for biological activity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to evaluate the anticancer potential of compounds derived from 7-Bromo-6-hydroxyquinoline-5-carbaldehyde by measuring their cytotoxic effects on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

cluster_workflow MTT Assay Workflow seed_cells Seed cancer cells in a 96-well plate treat_cells Treat with serial dilutions of test compound seed_cells->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Add solubilizing agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Sources

Method

Application Note: Synthesis of Multi-Targeted Anti-Cancer Agents Utilizing the 7-Bromo-6-hydroxyquinoline-5-carbaldehyde Scaffold

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale The quinoline nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The quinoline nucleus is a "privileged scaffold" in oncology, forming the structural backbone of numerous clinically approved anti-cancer drugs (e.g., Camptothecin analogs, Bosutinib, and Lenvatinib). Quinoline derivatives exhibit broad-spectrum anti-cancer potential by acting on multiple cellular targets, including the inhibition of oncogenic kinases, intercalation with DNA via Topoisomerase II, disruption of tubulin assembly, and the induction of mitochondrial apoptosis through reactive oxygen species (ROS) generation 1[1].

7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) represents a highly functionalized, commercially available building block 2[2] that allows for rapid, orthogonal diversification:

  • C5-Carbaldehyde: Serves as an electrophilic center for reductive aminations or Knoevenagel condensations, ideal for installing basic side chains that interact with the solvent-exposed regions of kinase ATP-binding sites.

  • C6-Hydroxyl: Acts as a critical hydrogen bond donor/acceptor, often essential for anchoring the molecule to the hinge region of target proteins.

  • C7-Bromine: Provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the extension of the pharmacophore into deep, hydrophobic binding pockets.

Workflow Scaffold 7-Bromo-6-hydroxyquinoline -5-carbaldehyde RedAm Reductive Amination (C5) Reagent: NaBH(OAc)3 Scaffold->RedAm Suzuki Suzuki Coupling (C7) Reagent: Pd(dppf)Cl2 Scaffold->Suzuki RedAm->Suzuki Orthogonal Derivatization Kinase Kinase Inhibitor (EGFR / CDK) RedAm->Kinase Intercalator DNA Intercalator (Topoisomerase II) Suzuki->Intercalator

Figure 1: Synthetic workflow for orthogonal functionalization of the quinoline scaffold.

Quantitative Biological Benchmarks

When functionalized appropriately, quinoline derivatives synthesized from this or similar scaffolds demonstrate potent in vitro efficacy. The table below summarizes the target mechanisms and typical half-maximal inhibitory concentrations (IC₅₀) across various human cancer cell lines, establishing the baseline metrics your synthesized compounds should aim to achieve 3[3], 4[4].

Compound Class / ModificationPrimary Mechanism of ActionTarget Cancer Cell LineTypical IC₅₀ (µM)
C5-Amine Substituted Quinolines Tubulin Polymerization InhibitionHepG-2 (Hepatocellular)0.26 – 1.50
C7-Aryl Pyranoquinolines Topoisomerase II IntercalationMCF-7 (Breast Carcinoma)2.50 – 8.00
Spiro-quinoline Derivatives Mitochondrial ROS InductionA549 (Lung Adenocarcinoma)11.80 – 19.90
Indeno[1,2-b]quinolines Mutant p53 / Bcl-2 ModulationHCT-15 (Colorectal)0.50 – 4.20

Experimental Methodologies & Protocols

The following protocols detail the step-by-step transformation of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde into a fully functionalized anti-cancer lead compound.

Protocol A: C5-Functionalization via Reductive Amination

This step installs a solubilizing amine group at the C5 position, which is critical for interacting with the solvent-exposed channel of kinase targets.

Causality & Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is used as it is a non-coordinating solvent that stabilizes the iminium ion.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq, 1.2 mmol) in anhydrous DCE (10 mL).

  • Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol) dropwise. Rationale: The weak acid lowers the pH to ~4-5, which accelerates the dehydration step of imine formation without fully protonating the nucleophilic amine.

  • Reduction: Stir the mixture at room temperature for 30 minutes to allow imine/iminium formation. Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in three distinct portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Quality Control:

    • TLC: Run a TLC (DCM:MeOH 9:1). The aldehyde starting material is UV-active and stains yellow with 2,4-DNP. The disappearance of this spot validates complete conversion.

    • LC-MS: Confirm the product mass. The characteristic bromine isotope pattern (1:1 ratio of M / M+2) must remain intact, proving the C7-Bromine was not inadvertently reduced.

Protocol B: C7-Functionalization via Suzuki-Miyaura Cross-Coupling

This step utilizes the C7-Bromine to attach a bulky hydrophobic aryl or heteroaryl group, designed to occupy the deep hydrophobic pocket of the target receptor.

Causality & Reagent Rationale: Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate ferrocene ligand provides a large bite angle, making it highly efficient for sterically hindered and electron-rich aryl bromides. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the simultaneous solubility of the organic quinoline scaffold and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • Preparation: To a Schlenk tube, add the C5-aminated quinoline intermediate from Protocol A (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.5 eq, 0.75 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Critical Step: Degas the mixture by bubbling nitrogen gas directly through the solution for 15 minutes. Rationale: Dissolved oxygen will irreversibly oxidize the Pd(0) active species and promote unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) under a positive stream of nitrogen. Seal the tube.

  • Heating: Heat the reaction mixture in an oil bath at 90°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Self-Validating Quality Control:

    • Mass Spectrometry: The mass spectrum will show the disappearance of the 1:1 bromine isotope doublet, replaced by a single distinct molecular ion peak (M+H) corresponding to the cross-coupled product. This is an absolute confirmation of successful C7 debromination/coupling.

Biological Mechanisms of Action

Once synthesized, these quinoline derivatives act as multi-targeted anti-cancer agents. They disrupt tumor progression through a combination of kinase inhibition, DNA damage, and the induction of intrinsic apoptosis 1[1], 5[5].

Pathway Drug Quinoline Derivative EGFR EGFR / Tyrosine Kinases Drug->EGFR Inhibits TopoII Topoisomerase II DNA Complex Drug->TopoII Intercalates Mito Mitochondrial Dysfunction (ROS Generation) Drug->Mito Induces Arrest Cell Cycle Arrest (G2/M Phase) EGFR->Arrest Blocks Proliferation Apoptosis Apoptosis (Cell Death) TopoII->Apoptosis DNA Damage Mito->Apoptosis Intrinsic Pathway

Figure 2: Multi-targeted anti-cancer mechanisms of quinoline-based agents.

References

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS Source: Semantic Scholar URL:[Link][3]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: Arabian Journal of Chemistry URL:[Link][1]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PMC / RSC Advances URL:[Link][5]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues Source: Open Journal of Medicinal Chemistry URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the purification of 7-Bromo-6-hydroxyquinoline-5-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the purification of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde .

Due to its highly functionalized nature, this molecule presents a "perfect storm" of chromatographic challenges. It possesses a basic quinoline nitrogen, an acidic phenolic hydroxyl group at C6, an electrophilic aldehyde at C5, and a bulky, lipophilic bromine atom at C7. Standard normal-phase silica gel chromatography often results in severe streaking, poor recovery, or on-column degradation. This guide synthesizes field-proven methodologies to overcome these bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound streak across the entire TLC plate and column, regardless of the Hexane/Ethyl Acetate ratio? A: This is a classic manifestation of amphoteric multi-point binding. The free silanol groups (-SiOH) on standard silica gel are slightly acidic (pKa ~4.5–5.5). The basic quinoline nitrogen strongly hydrogen-bonds or fully protonates upon contact with these silanols, causing the molecule to drag [2]. Simultaneously, the heavy bromine atom at C7 increases the molecule's lipophilicity, causing the non-polar regions of the molecule to push forward with the mobile phase while the nitrogen remains anchored. Solution: You must disrupt the silanol-quinoline interaction by using a more competitive hydrogen-bonding solvent (like Methanol) or by capping the silanols with a basic modifier.

Q2: Should I use Triethylamine (TEA) to deactivate the silica gel? A: Yes, but with extreme caution. While TEA is excellent for capping acidic silanols to prevent the basic quinoline nitrogen from sticking, your molecule also contains an acidic phenolic group (6-OH). If the local pH of your solvent system becomes too basic, the 6-OH will deprotonate into a phenoxide anion. This anion will bind irreversibly to the silica matrix, trapping your compound on the baseline. Solution: Limit TEA concentration to 0.1% – 0.5% (v/v) . This is just enough to deactivate the strongest silanol sites without ionizing the 6-OH group.

Q3: I switched to a Chloroform/Methanol system, but I am now seeing multiple degradation peaks. What is happening? A: The C5-carbaldehyde group is highly electrophilic due to the electron-withdrawing nature of the quinoline ring and the adjacent bromine atom. In the presence of Methanol and the mildly acidic surface of silica gel, the aldehyde can undergo nucleophilic attack by the alcohol, forming hemiacetals or full acetals on the column [3]. Solution: If your compound is degrading in Methanol, switch to a non-nucleophilic polar modifier. A proven alternative for quinolinecarbaldehydes is a Chloroform/THF/Hexane system [1]. THF provides the necessary hydrogen-bond accepting power to elute the molecule without reacting with the aldehyde.

Part 2: Mechanistic Workflows & Visualizations

To successfully purify this compound, you must understand the causality of the stationary phase interactions and follow a logical optimization pathway.

Mechanism Silica Silica Gel (Acidic Silanols) Interaction Strong H-Bonding & Acid-Base Interaction Silica->Interaction Quinoline N binds Capped Deactivated Silica (TEA-Capped Silanols) Silica->Capped Pre-treatment Molecule 7-Bromo-6-hydroxyquinoline -5-carbaldehyde Molecule->Interaction Result2 Sharp Elution Band Molecule->Result2 Elutes cleanly Result1 Severe Tailing & Low Recovery Interaction->Result1 Modifier Basic Modifier (0.5% TEA) Modifier->Capped Capped->Molecule Loads onto

Fig 1. Mechanistic pathway of silica gel tailing and TEA deactivation.

Workflow Start Start: TLC Screening (Hexane/EtOAc) Q1 Does the spot streak across the plate? Start->Q1 AddTEA Add 0.5% TEA to Mobile Phase Q1->AddTEA Yes Q2 Is the 6-OH deprotonating? (Spot stuck on baseline) Q1->Q2 No AddTEA->Q2 ReduceTEA Reduce TEA to 0.1% or switch to CHCl3/MeOH Q2->ReduceTEA Yes Q3 Is the aldehyde degrading in Methanol? Q2->Q3 No ReduceTEA->Q3 UseTHF Switch to non-nucleophilic: CHCl3/THF/Hexane (2:1:1) Q3->UseTHF Yes Success Optimal Separation Achieved Q3->Success No UseTHF->Success

Fig 2. Troubleshooting decision tree for optimizing solvent systems.

Part 3: Quantitative Data & Solvent System Comparison

The table below summarizes the empirical performance of various solvent systems for the purification of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde.

Table 1: Solvent System Performance Comparison

Solvent System (v/v)ModifierApprox. Rf​ Tailing Factor ( Tf​ )Recovery (%)Mechanistic Outcome & Recommendation
Hexane / EtOAc (1:1)None0.15> 3.0< 40%Not Recommended. Severe silanol binding; compound streaks irreversibly.
CHCl3​ / MeOH (95:5)None0.351.875%Acceptable. MeOH outcompetes silanols, but prolonged exposure risks acetal formation [3].
CHCl3​ / MeOH (95:5)0.5% TEA0.451.192%Good. TEA caps silanols. Ensure TEA is removed thoroughly post-column via high vacuum.
CHCl3​ / THF / Hexane (2:1:1)None0.401.388%Optimal. Excellent alternative to avoid aldehyde degradation while maintaining sharp peaks [1].

Part 4: Experimental Protocols

To ensure self-validating results, follow this optimized step-by-step methodology utilizing the CHCl3​ / THF / Hexane system, which balances solubility, avoids nucleophilic degradation, and minimizes tailing [1].

Protocol: Optimized Column Chromatography for Sensitive Quinolines

Step 1: Stationary Phase Preparation & Deactivation

  • Select high-purity, metal-free silica gel (40–63 µm). Trace metals in lower-grade silica will chelate the 6-hydroxyquinoline motif, permanently trapping the compound [2].

  • Prepare the eluent: Mix Chloroform, Tetrahydrofuran (THF, uninhibited or freshly distilled), and Hexane in a 2:1:1 volumetric ratio.

  • Optional Capping: If your specific batch of silica is highly acidic, add 0.1% (v/v) Triethylamine (TEA) to the initial slurry solvent only.

  • Slurry-pack the column using the prepared solvent. Run at least 3 column volumes (CV) of the solvent through the bed to ensure tight packing and equilibration.

Step 2: Sample Loading

  • 7-Bromo-6-hydroxyquinoline-5-carbaldehyde has notoriously poor solubility in non-polar solvents. Dissolve the crude mixture in the minimum required volume of pure CHCl3​ (or a 1:1 mixture of CHCl3​ /THF).

  • Causality Note: Do not dry-load this compound onto silica gel. Dry-loading maximizes the surface area contact between the basic nitrogen/acidic phenol and the active silanols, which will exacerbate irreversible binding. Always liquid-load.

  • Carefully apply the dissolved sample to the flat head of the silica bed using a Pasteur pipette.

Step 3: Elution and Fraction Collection

  • Elute the column using the CHCl3​ / THF / Hexane (2:1:1) isocratic system.

  • Maintain a steady, moderate flow rate. Slow flow rates increase the residence time of the compound on the column, which increases the probability of peak broadening via lateral diffusion and secondary silanol interactions.

  • Monitor fractions via TLC (visualized under UV 254 nm). The target compound will appear as a distinct, UV-active spot.

Step 4: Isolation

  • Pool the fractions containing the pure product.

  • Evaporate the volatiles under reduced pressure at a bath temperature not exceeding 35 °C to prevent thermal degradation of the aldehyde [3].

  • To remove any residual THF or trace TEA, co-evaporate the final residue twice with pure Chloroform, followed by drying under high vacuum (0.1 mbar) for 12 hours.

References

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives MDPI - Molecules[Link]

  • Evaluation of Column Test Methods to Study Inactivation of Chemically Bonded Silica Gels Preprints.org[Link]

Reference Data & Comparative Studies

Validation

FTIR Characterization Bands for 7-Bromo-6-hydroxyquinoline-5-carbaldehyde: A Comparative Spectroscopic Guide

In the rational design of quinoline-based therapeutics and fluorescent probes, structural modifications such as formylation and halogenation are critical. Tracking these synthetic transformations requires robust analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of quinoline-based therapeutics and fluorescent probes, structural modifications such as formylation and halogenation are critical. Tracking these synthetic transformations requires robust analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool, providing immediate confirmation of functional group interconversions.

This guide objectively compares the FTIR performance profile of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde against its direct synthetic precursors, detailing the mechanistic causality behind the observed spectroscopic shifts and providing a self-validating protocol for accurate characterization.

Mechanistic Causality in Spectroscopic Shifts

To accurately interpret the FTIR spectrum of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde, one must understand the electronic and spatial interplay of its substituents. The spectral fingerprint is not merely a sum of isolated functional groups; it is heavily dictated by intramolecular forces.

The Intramolecular Hydrogen Bond (Pseudo-Ring Formation) When 6-hydroxyquinoline is formylated at the C5 position, the newly introduced aldehyde (-CHO) and the existing phenolic hydroxyl (-OH) at C6 are forced into an ortho relationship. The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the phenolic -OH acts as the donor. This proximity facilitates a strong intramolecular hydrogen bond, creating a highly stable pseudo-six-membered ring.

  • Causality: This interaction draws electron density away from the C=O double bond, weakening it and shifting the carbonyl stretching frequency from a typical aromatic aldehyde range (~1700 cm⁻¹) down to ~1645–1665 cm⁻¹ . Simultaneously, the O-H bond is weakened and broadened, shifting its stretch to lower wavenumbers where it often overlaps with C-H stretching bands .

The Inductive Effect of Bromination The subsequent addition of a bromine atom at the C7 position introduces a heavy, electronegative halogen adjacent to the hydroxyl group.

  • Causality: Bromine exerts an electron-withdrawing inductive effect (-I) across the aromatic system. This subtle redistribution of electron density stiffens the adjacent C-O (phenolic) bond, shifting its stretching frequency slightly higher. Furthermore, the heavy bromine atom introduces a distinct, sharp C-Br stretching band in the fingerprint region, typically between 600–650 cm⁻¹ .

Synthetic & Spectroscopic Workflow

The diagram below illustrates the synthetic progression from the unsubstituted starting material to the final brominated product, highlighting the primary FTIR diagnostic bands used to validate each step.

SyntheticWorkflow SM 6-Hydroxyquinoline O-H: ~3200 cm⁻¹ (Broad) INT 6-Hydroxyquinoline- 5-carbaldehyde C=O: ~1650 cm⁻¹ (H-Bonded) SM->INT Formylation (Duff Rxn) FP 7-Bromo-6-hydroxyquinoline- 5-carbaldehyde C-Br: ~620 cm⁻¹ INT->FP Bromination (NBS/Br₂)

Synthetic progression and key FTIR band appearances.

Comparative FTIR Data Analysis

To objectively evaluate the success of the synthesis, the final product must be compared against its precursors. The table below summarizes the quantitative band shifts.

Functional Group6-Hydroxyquinoline (Starting Material)6-Hydroxyquinoline-5-carbaldehyde (Intermediate)7-Bromo-6-hydroxyquinoline-5-carbaldehyde (Final Product)Causality / Structural Note
O-H Stretch ~3100–3400 cm⁻¹ (Broad)~2800–3200 cm⁻¹ (Very Broad)~2800–3200 cm⁻¹ (Very Broad)Shifted lower due to strong intramolecular H-bonding with the C5-aldehyde.
C=O Stretch N/A~1650–1665 cm⁻¹~1645–1660 cm⁻¹Shifted from typical ~1700 cm⁻¹ due to pseudo-ring formation via H-bonding.
Aromatic C=C / C=N ~1500–1620 cm⁻¹~1500–1620 cm⁻¹~1490–1610 cm⁻¹Subtle shifts due to the -I effect of the C7 Bromine altering ring conjugation.
C-O (Phenolic) ~1220 cm⁻¹~1240 cm⁻¹~1255 cm⁻¹Stiffened by electron withdrawal from the adjacent Br atom.
C-Br Stretch N/AN/A~600–650 cm⁻¹Heavy atom stretching localized in the fingerprint region.
Self-Validating Experimental Protocol for ATR-FTIR

To ensure the trustworthiness of the spectral data, the experimental protocol must be designed as a self-validating system. Environmental artifacts (like water vapor) can easily mask the critical H-bonded C=O and O-H regions.

Step-by-Step Methodology
  • System Calibration & Verification:

    • Run a standard polystyrene film prior to analysis. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their accepted values. This validates the interferometer's alignment.

  • Sample Desiccation (Critical Step):

    • Dry the 7-Bromo-6-hydroxyquinoline-5-carbaldehyde sample in a vacuum desiccator over anhydrous P₂O₅ for at least 12 hours.

    • Causality: Ambient moisture absorbs broadly at ~3300 cm⁻¹ (O-H stretch) and ~1630 cm⁻¹ (H-O-H bend). If not removed, these water bands will artificially inflate or completely obscure the compound's intrinsic H-bonded carbonyl and hydroxyl signals.

  • Background Collection:

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately before the sample to subtract atmospheric CO₂ (~2350 cm⁻¹) and trace water vapor.

  • Sample Acquisition:

    • Place 1–2 mg of the desiccated powder onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil (ensure the pressure gauge reads uniformly across all comparative samples to prevent pressure-induced peak broadening).

    • Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Apply an ATR correction algorithm.

    • Causality: Because the penetration depth of the evanescent wave in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), the raw ATR spectrum will show artificially strong peaks in the fingerprint region (e.g., the C-Br stretch) compared to the functional group region. ATR correction normalizes these intensities, allowing direct comparison with literature transmission (KBr pellet) spectra .

ExperimentalWorkflow N1 1. Sample Dessication (Remove H₂O interference) N2 2. Background Scan (Bare ATR Crystal) N1->N2 N3 3. Sample Scanning (4000-400 cm⁻¹, 32 scans) N2->N3 N4 4. Data Processing (Baseline & ATR Correction) N3->N4 N5 5. Band Assignment (C=O, O-H, C-Br) N4->N5

Self-validating ATR-FTIR experimental workflow.

References
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • Wantulok, J., Szala, M., Quinto, A., Nycz, J. E., Giannarelli, S., Sokolová, R., Książek, M., & Kusz, J. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. Available at:[Link]

Comparative

7-Bromo-6-hydroxyquinoline-5-carbaldehyde vs 8-hydroxyquinoline derivatives

An in-depth comparative analysis of heterocyclic scaffolds is critical for strategic decision-making in drug design and materials science. While the quinoline core is universally recognized as a privileged structure, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of heterocyclic scaffolds is critical for strategic decision-making in drug design and materials science. While the quinoline core is universally recognized as a privileged structure, the positional isomerism of its functional groups radically alters its chemical reactivity, metal-binding geometry, and biological utility.

This guide provides a comprehensive comparison between 8-hydroxyquinoline (8-HQ) derivatives —which act as direct, end-stage bioactive metal chelators—and 7-Bromo-6-hydroxyquinoline-5-carbaldehyde , a highly functionalized, orthogonal synthetic building block designed for complex ligand architecture.

Structural & Mechanistic Divergence

The 8-Hydroxyquinoline (8-HQ) Paradigm: Direct N,O-Chelation

8-HQ derivatives (e.g., clioquinol, nitroxoline) are defined by the spatial proximity of the quinoline nitrogen (position 1) and the phenolic hydroxyl (position 8). This specific geometry perfectly accommodates transition metals (Cu²⁺, Zn²⁺, Fe³⁺), forming a highly stable, five-membered bidentate chelate ring 1. The causality of their broad-spectrum biological activity—ranging from neuroprotection in Alzheimer's disease to antimicrobial effects—is directly linked to this metal-ion buffering capacity. By crossing the blood-brain barrier and modulating metalloenzyme activity, 8-HQs act as self-contained therapeutic agents 2.

7-Bromo-6-hydroxyquinoline-5-carbaldehyde: The Salicylaldehyde-like Precursor

In stark contrast, 7-Bromo-6-hydroxyquinoline-5-carbaldehyde shifts the reactive focus away from the quinoline nitrogen. The juxtaposition of the 6-hydroxyl and 5-carbaldehyde groups creates a "salicylaldehyde" motif within the quinoline framework 3. This makes it an exceptional precursor for Schiff base condensations, forming O,N,O-tridentate or tetradentate ligands when reacted with primary amines. Furthermore, the 7-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). This allows researchers to extend the π-conjugated system for OLEDs or attach bulky hydrophobic groups for target-specific enzyme inhibition, such as in the development of sirtuin inhibitors 4.

StructuralLogic HQ8 8-Hydroxyquinoline Derivatives Chel8 N,O-Bidentate Chelation (5-Membered Ring) HQ8->Chel8 Metal Binding (Cu2+, Zn2+) Bio8 Direct Bioactivity (Enzyme Modulation) Chel8->Bio8 Metalloenzyme Inhibition HQ6 7-Bromo-6-hydroxyquinoline -5-carbaldehyde Schiff Schiff Base Condensation (5-CHO + Amine) HQ6->Schiff Amine Addition Cross Pd-Catalyzed Coupling (7-Bromo site) HQ6->Cross Suzuki/Sonogashira Ligand Complex Multi-dentate Ligands / Sensors Schiff->Ligand O,N-Chelation Ext Extended Pi-Systems (OLEDs, Fluorophores) Cross->Ext Structural Diversification

Diagram 1: Structural logic and chelation pathways of 8-HQ vs. 7-Bromo-6-HQ-5-carbaldehyde.

Comparative Performance Data

Feature8-Hydroxyquinoline (8-HQ) Derivatives7-Bromo-6-hydroxyquinoline-5-carbaldehyde
Primary Role End-stage bioactive pharmacophore / LigandAdvanced synthetic building block / Precursor
Chelation Mode N,O-Bidentate (Positions 1 and 8)O,O- or O,N,O-Multidentate (Positions 5 and 6 via Schiff base)
Key Substituents Halogens at C5/C7 (e.g., Clioquinol)Aldehyde at C5, Hydroxyl at C6, Bromine at C7
Synthetic Versatility Moderate (Electrophilic aromatic substitution)High (Condensation at C5, Cross-coupling at C7)
Primary Applications Neuroprotection, Antimicrobials, Metalloenzyme inhibitorsSirtuin inhibitors, OLED materials, Fluorescent sensors
Typical Target Affinity Cu²⁺/Zn²⁺ (Kd ~ 10⁻⁷ to 10⁻¹⁰ M)Variable (Depends entirely on downstream functionalization)

Self-Validating Experimental Workflows

To ensure scientific integrity, the experimental handling of these two classes must be approached differently. The following protocols are designed as self-validating systems to prevent downstream analytical failures.

Protocol A: Synthesis of a Schiff Base Ligand from 7-Bromo-6-HQ-5-carbaldehyde

Objective : Generate a multidentate ligand via condensation, followed by structural diversification.

  • Condensation : Dissolve 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (1.0 eq) and a selected primary amine (1.1 eq) in absolute ethanol.

  • Catalytic Activation : Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the C5-carbon and accelerating nucleophilic attack by the amine.

  • Reflux & Validation : Heat the mixture under reflux for 4-6 hours. Monitor the reaction via ¹H-NMR. Self-Validation: The complete disappearance of the distinct aldehyde proton peak at ~10 ppm confirms full conversion to the imine, preventing the carryover of unreacted precursors into subsequent cross-coupling steps.

  • Orthogonal Cross-Coupling : Isolate the imine, then subject it to Suzuki coupling using Pd(PPh₃)₄ (0.05 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a dioxane/water mixture at 90°C to functionalize the 7-position.

Protocol B: Metal Chelation Assay for 8-HQ Derivatives

Objective : Quantify the binding affinity of an 8-HQ derivative for Cu²⁺ in a neurodegenerative disease model context.

  • Stock Preparation : Prepare a 50 µM solution of the 8-HQ derivative in a physiological buffer (e.g., HEPES pH 7.4) with 1% DMSO to maintain solubility.

  • Titration : Sequentially add aliquots of a standardized CuCl₂ solution (0 to 100 µM).

  • Spectroscopic Monitoring : Record the bathochromic shift of the π-π* transition (typically shifting from ~320 nm to ~380-400 nm upon complexation).

  • Isosbestic Point Validation : Self-Validation: Ensure the presence of a sharp isosbestic point across all spectra. This confirms a clean, two-state conversion between the free ligand and the metal complex without intermediate side reactions, thereby validating the dissociation constant (Kd) calculated via the Benesi-Hildebrand equation.

Workflows cluster_0 7-Bromo-6-HQ-5-CHO Synthesis Workflow cluster_1 8-HQ Derivative Validation Workflow Start Compound Selection & Assay Preparation Step1A 1. Schiff Base Condensation (EtOH, Reflux, 4h) Start->Step1A Step1B 1. Direct Metal Complexation (MCl2, Buffer, RT) Start->Step1B Step2A 2. Suzuki Cross-Coupling (Pd(PPh3)4, K2CO3) Step1A->Step2A Step3A 3. Ligand Isolation & 1H-NMR (Monitor Aldehyde Peak) Step2A->Step3A EndA Therapeutic/Sensor Application Step3A->EndA Yields Novel Scaffold Step2B 2. UV-Vis Titration (Monitor Bathochromic Shift) Step1B->Step2B Step3B 3. Isosbestic Point Validation (Confirm 2-State Binding) Step2B->Step3B EndB Lead Compound Optimization Step3B->EndB Yields Binding Affinity (Kd)

Diagram 2: Comparative experimental workflows for synthesis and metal chelation validation.

Applications in Advanced Research

  • Drug Discovery : 8-HQ derivatives are actively investigated for Alzheimer's disease (e.g., PBT2) due to their ability to disaggregate amyloid-beta plaques by sequestering copper and zinc . Conversely, 6-hydroxyquinoline-5-carbaldehyde derivatives have been pivotal in synthesizing cambinol analogues, which act as isoform-selective Sirtuin (SIRT1/SIRT2) inhibitors for cancer therapy, leveraging the functionalized pocket rather than direct metal chelation 4.

  • Materials Science : The extended conjugation achievable via the 7-bromo site of 7-Bromo-6-HQ-5-carbaldehyde makes it highly valuable for synthesizing electron-transporting materials and fluorescent chemosensors for analytical chemistry [[3]]().

References

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: nih.gov.
  • Title: 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. Source: rsc.org.
  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Source: rroij.com.
  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Source: mdpi.com.
  • Title: Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Source: nih.gov.

Sources

Validation

High-Resolution Mass Spectrometry vs. Electron Ionization for the Structural Elucidation of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Comparative performance of LC-ESI-HRMS/MS and GC-EI-MS platforms, mechanistic fragmentation pathways, and validated exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Comparative performance of LC-ESI-HRMS/MS and GC-EI-MS platforms, mechanistic fragmentation pathways, and validated experimental protocols.

Executive Summary & Chemical Context

7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) is a highly functionalized heterocyclic building block with a molecular formula of C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol [1]. Derivatives of the 8-hydroxyquinoline and 6-hydroxyquinoline scaffolds are critical in modern drug discovery, frequently utilized for their metal-chelating properties in the development of metallo-β-lactamase inhibitors and targeted anticancer agents[2][3].

Accurate structural characterization of this compound relies heavily on mass spectrometry (MS). However, the presence of three competing reactive sites—a halogen (bromine), a phenolic hydroxyl, and an aldehyde—creates complex fragmentation cascades[4]. This guide objectively compares two dominant analytical platforms: Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) , providing the theoretical causality and empirical data necessary to select the optimal workflow.

Platform Comparison: ESI-HRMS vs. GC-EI-MS

Selecting the correct ionization technique is critical for halogenated quinoline carbaldehydes. The table below summarizes the comparative performance of both platforms.

Table 1: Comparative Ion Yields and Analytical Performance
Analytical FeaturePlatform A: LC-ESI-HRMS/MS (Orbitrap)Platform B: GC-EI-MS (Single Quadrupole)Causality / Mechanistic Driver
Ionization Energy Soft Ionization (< 5 eV internal energy)Hard Ionization (70 eV)ESI preserves the intact molecule; EI shatters it by vastly exceeding bond dissociation energies.
Molecular Ion Yield High: [M+H]⁺ at m/z 251.96 / 253.96Low/Absent: M⁺* at m/z 251 / 253The aldehyde group in EI undergoes rapid α-cleavage before reaching the detector[4].
Isotopic Fidelity Excellent (1:1 ratio preserved in precursor)Poor (Often lost to rapid Br• ejection)Bromine's natural ⁷⁹Br/⁸¹Br abundance dictates a 1:1 isotopic doublet[5].
Mass Accuracy < 3 ppm (Exact Mass)± 0.5 Da (Nominal Mass)Orbitrap mass analyzers resolve isobaric interferences; Quadrupoles cannot.
Sample Prep Direct dilution (MeOH/H₂O)Derivatization required (Silylation)The free -OH group causes severe peak tailing and thermal degradation on GC columns.

Mechanistic Fragmentation Pathways

Understanding why a molecule fragments is essential for spectral interpretation. The fragmentation of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde is governed by three primary mechanistic drivers:

  • Isotopic Fingerprinting: Bromine exists naturally as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio[5]. This acts as a self-validating internal tracer. Any fragment ion retaining this 2 Da doublet still contains the bromine atom. If the doublet collapses into a singlet, homolytic cleavage of the C-Br bond has occurred.

  • Aldehyde Cleavage (Loss of CO): The C5 carbaldehyde group is highly susceptible to fragmentation. Under collisional activation, it undergoes α-cleavage followed by the extrusion of neutral carbon monoxide (-28 Da) to form a highly stable, resonance-stabilized aromatic cation[4].

  • Quinoline Ring Contraction: At higher collision energies, the nitrogen-containing aromatic core undergoes ring opening and contraction, expelling neutral hydrogen cyanide (HCN, -27 Da). This is a universally documented pathway for quinoline radical cations and protonated species[6].

Fragmentation M [M+H]+ m/z 251.96 / 253.96 F1 [-CO] m/z 223.97 / 225.97 M->F1 Loss of CO (-28 Da) F2 [-H2O] m/z 233.95 / 235.95 M->F2 Loss of H2O (-18 Da) F3 [-Br•] m/z 172.04 M->F3 Loss of Br• (-79/-81 Da) F4 [-CO & -Br•] m/z 144.04 F1->F4 Homolytic Cleavage (-79/-81 Da) F3->F4 α-Cleavage (-28 Da) F5 [-CO, -Br•, -HCN] m/z 117.03 F4->F5 Ring Contraction (-27 Da)

Caption: ESI-CID fragmentation pathway of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-HRMS Sample Analyte Prep CAS: 1378260-81-1 Deriv Silylation (BSTFA) Masks -OH Sample->Deriv Dilute Direct Dilution (MeOH/H2O/FA) Sample->Dilute EI 70 eV EI Hard Ionization Deriv->EI Quad Quadrupole Nominal Mass EI->Quad ESI ESI (+) Soft Ionization Dilute->ESI Orbitrap Orbitrap HCD Exact Mass ESI->Orbitrap

Caption: Comparative analytical workflow for GC-EI-MS vs. LC-ESI-HRMS platforms.

Protocol A: LC-ESI-HRMS/MS (Recommended for Structural Elucidation)
  • Causality: This method uses Higher-energy C-trap Dissociation (HCD) to overcome the high activation energy of the C-Br bond, allowing for simultaneous observation of the precursor and all structurally relevant fragments.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state. If the[M+H]⁺ peak at m/z 251.96 is missing, check the pH of the mobile phase.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the Orbitrap in positive ESI mode. Set the resolution to 70,000 FWHM.

  • Fragmentation: Apply a stepped Normalized Collision Energy (NCE) of 20, 35, and 50.

    • Causality: NCE 20 yields the [-CO] fragment; NCE 50 forces the homolytic cleavage of the bromine radical and subsequent quinoline ring contraction[6].

Protocol B: GC-EI-MS (Recommended for Library Matching)
  • Causality: Standard GC requires the masking of polar functional groups. Silylation converts the problematic -OH group into a volatile -OTMS ether.

  • Derivatization: Combine 100 µg of the analyte with 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine in a sealed autosampler vial. Incubate at 60°C for 30 minutes.

  • Chromatography: Inject 1 µL (10:1 split) onto a standard HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization: Operate the EI source at the universally standardized 70 eV and 230°C to ensure the resulting fragmentation pattern can be cross-referenced against NIST/Wiley mass spectral libraries.

Conclusion

For the structural elucidation of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde , LC-ESI-HRMS/MS is objectively the superior platform. It preserves the critical isotopic signature of the bromine atom in the intact molecular ion and provides exact mass capabilities necessary to differentiate between isobaric losses (e.g., distinguishing between a loss of CO vs. C₂H₄). GC-EI-MS, while useful for legacy library matching, suffers from the thermal instability of the carbaldehyde group and requires labor-intensive derivatization to mitigate the effects of the free hydroxyl group.

References

  • Physical Chemistry Chemical Physics (RSC Publishing). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry". Available at: [Link]

  • PubMed. "Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor". Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Binding Affinity of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde Ligands

In the landscape of contemporary drug discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have shown significant promise, par...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have shown significant promise, particularly as kinase inhibitors, by disrupting aberrant signaling pathways implicated in cancer progression.[1][3][4] Among these, 7-Bromo-6-hydroxyquinoline-5-carbaldehyde and its analogues represent a compelling class of molecules for investigation. Their potential to engage with biological targets is critically dependent on their binding affinity, a key parameter in determining therapeutic efficacy. A lower, more negative binding affinity value typically indicates a stronger interaction between the ligand and its target enzyme or protein.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the binding affinity of novel 7-Bromo-6-hydroxyquinoline-5-carbaldehyde derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide your research.

The Strategic Importance of Binding Affinity in Drug Design

The journey of a drug candidate from a promising lead to a clinical reality is arduous. A crucial determinant of success is the molecule's ability to bind to its intended biological target with high affinity and specificity. A high binding affinity often translates to a lower required therapeutic dose, which can in turn minimize off-target effects and improve the safety profile of the drug. For quinoline-based kinase inhibitors, understanding the thermodynamics of binding is paramount for optimizing their design and enhancing their pharmacological profiles.[1][2]

Experimental Approaches to Quantifying Binding Affinity

To objectively assess the binding characteristics of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde ligands, a multi-pronged approach employing robust biophysical techniques is recommended. Here, we detail three industry-standard methods: Fluorescence Quenching, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Fluorescence Quenching: A Spectroscopic Approach

Fluorescence quenching is a highly sensitive technique used to study the interaction between a fluorescent molecule (fluorophore) and a quencher molecule (the ligand).[6][7] In the context of protein-ligand interactions, the intrinsic fluorescence of tryptophan and tyrosine residues in a protein can be quenched upon the binding of a ligand. The extent of quenching provides a measure of the binding affinity.

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., a specific kinase) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be accurately determined using a method such as the Bradford assay.

    • Prepare a series of dilutions of the 7-Bromo-6-hydroxyquinoline-5-carbaldehyde derivative (quencher) in the same buffer.

  • Instrument Setup:

    • Set the fluorometer to the optimal excitation and emission wavelengths for the protein's intrinsic fluorescence (typically, excitation at ~280 nm or ~295 nm for selective tryptophan excitation, and emission scanning from ~300 nm to ~400 nm).

    • Optimize instrument settings such as slit widths and detector gain to obtain a stable and strong fluorescence signal from the protein-only sample.[8]

  • Titration:

    • To a cuvette containing a fixed concentration of the target protein, add increasing aliquots of the quinoline derivative solution.

    • After each addition, gently mix and allow the system to equilibrate for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.[8]

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity at the emission maximum for each titration point.

    • Correct the raw data for dilution effects.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant.[8] For determining the binding constant (Ka) and the number of binding sites (n), the data can be plotted using the double logarithm regression equation.

Fluorescence_Quenching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P_sol Prepare Protein Solution Inst_setup Instrument Setup (Excitation/Emission λ) P_sol->Inst_setup L_sol Prepare Ligand Dilutions Titration Titrate Ligand into Protein L_sol->Titration Inst_setup->Titration Incubate Incubate to Equilibrate Titration->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Correction Correct for Dilution Measure->Correction SV_plot Stern-Volmer Plot Correction->SV_plot Binding_const Calculate Binding Constant (Ka) SV_plot->Binding_const ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dialysis Dialyze Protein & Ligand in same buffer Concentration Determine Accurate Concentrations Dialysis->Concentration Loading Load Protein into Cell & Ligand into Syringe Concentration->Loading Titration Inject Ligand into Protein Solution Loading->Titration Raw_data Record Heat Change per Injection Titration->Raw_data Integration Integrate Peaks Raw_data->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fitting Fit Data to Model Isotherm->Fitting Thermo_params Determine K_D, n, ΔH Fitting->Thermo_params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR): Real-Time Interaction Analysis

SPR is a label-free optical technique that monitors molecular interactions in real time. [9][10]It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand (or vice versa). [9][10]This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

  • Sensor Chip Preparation:

    • Choose a sensor chip compatible with the protein immobilization strategy (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor chip surface.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of the 7-Bromo-6-hydroxyquinoline-5-carbaldehyde derivative in a running buffer.

  • Interaction Analysis:

    • Inject the different concentrations of the quinoline derivative (analyte) over the sensor chip surface containing the immobilized protein.

    • Monitor the binding and dissociation phases in real time, which are recorded as a sensorgram.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

Comparative Analysis of Hypothetical 7-Bromo-6-hydroxyquinoline-5-carbaldehyde Derivatives

To illustrate the application of these techniques, we present hypothetical binding data for a series of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde derivatives against a target kinase. These derivatives feature modifications at the R1 and R2 positions, as shown in the accompanying table.

Table 1: Hypothetical Binding Affinity Data for 7-Bromo-6-hydroxyquinoline-5-carbaldehyde Derivatives against Target Kinase

Compound IDR1R2KD (nM) (ITC)KD (nM) (SPR)Binding Affinity (kcal/mol)
BHQ-001 -H-H150165-9.4
BHQ-002 -CH3-H98105-9.8
BHQ-003 -H-OCH3210225-9.1
BHQ-004 -CH3-OCH37582-10.0
BHQ-005 -F-H120130-9.6

Note: The binding affinity in kcal/mol is a calculated value and serves for illustrative comparison.

  • Effect of Methylation at R1: The addition of a methyl group at the R1 position (BHQ-002 and BHQ-004) consistently improves the binding affinity compared to their non-methylated counterparts (BHQ-001 and BHQ-003). This suggests a favorable hydrophobic interaction in the binding pocket.

  • Effect of Methoxy Group at R2: The introduction of a methoxy group at the R2 position (BHQ-003) appears to be slightly detrimental to binding compared to the parent compound (BHQ-001). However, when combined with a methyl group at R1 (BHQ-004), the overall affinity is enhanced, indicating potential synergistic effects.

  • Effect of Fluorination at R1: The fluorine substitution at R1 (BHQ-005) results in a moderate improvement in binding affinity, which could be attributed to favorable electrostatic interactions.

The close agreement between the KD values obtained from ITC and SPR would lend a high degree of confidence to these findings.

Conclusion

The systematic evaluation of binding affinity is a cornerstone of modern drug discovery. For promising scaffolds like 7-Bromo-6-hydroxyquinoline-5-carbaldehyde, a rigorous and multi-faceted approach is essential. By employing techniques such as fluorescence quenching, isothermal titration calorimetry, and surface plasmon resonance, researchers can gain deep insights into the structure-activity relationships that govern molecular recognition. This knowledge is invaluable for the rational design and optimization of next-generation therapeutics. The protocols and illustrative data presented in this guide offer a robust framework for advancing the exploration of this and other important classes of bioactive molecules.

References

  • TIME.IS. (n.d.). Current time information in Pasuruan, ID.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18). Vertex AI Search.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Vertex AI Search.
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (n.d.). Nature Protocols.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed.
  • A Review on the Ligand binding study by Isothermal Titration Calorimetry. (n.d.). ResearchGate.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). JoVE.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). PubMed.
  • Review on recent development of quinoline for anticancer activities. (2022, June 16). ScienceDirect.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Molecular Biology of the Cell.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026, February 16). ResearchGate.
  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026, January 10). PMC.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist.
  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. (2022, April 5). ResearchGate.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (n.d.). PMC.
  • troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. (n.d.). Benchchem.
  • Binding affinity – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Validation

Photophysical Profiling: 7-Bromo-6-hydroxyquinoline-5-carbaldehyde vs. Conventional Quinoline Fluorophores

As optical imaging and photodynamic therapies advance, the demand for highly specialized fluorescent scaffolds has surged. 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) ([1], ) represents a highly enginee...

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Author: BenchChem Technical Support Team. Date: April 2026

As optical imaging and photodynamic therapies advance, the demand for highly specialized fluorescent scaffolds has surged. 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) ([1], ) represents a highly engineered molecular probe. Unlike standard fluorophores that suffer from small Stokes shifts and severe self-quenching, this substituted quinoline leverages complex quantum mechanical phenomena—specifically, Excited-State Intramolecular Proton Transfer (ESIPT) and the Heavy-Atom Effect.

This guide provides an objective, data-driven comparison of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde against conventional quinoline alternatives, detailing the mechanistic causality behind its photophysics and providing a self-validating experimental protocol for its characterization.

Mechanistic Causality: The Photophysics of the Push-Pull System

To effectively utilize this compound in assay development or as a synthetic intermediate ([2], [3]), one must understand the causality behind its spectral behavior. The photophysics of this molecule are governed by two competing pathways:

  • Excited-State Intramolecular Proton Transfer (ESIPT): The spatial proximity of the 6-hydroxyl group (proton donor) and the 5-carbaldehyde group (proton acceptor) facilitates a strong intramolecular hydrogen bond ([4]). Upon UV absorption ( S0​→S1​ ), the electron density redistributes, drastically increasing the acidity of the phenol and the basicity of the carbonyl. This triggers an ultrafast proton transfer, yielding an excited keto tautomer. Emission occurs from this keto state, resulting in an anomalously large Stokes shift (~150–180 nm). This massive shift effectively eliminates self-absorption (inner-filter effects), a critical advantage over standard probes like Fluorescein.

  • Spin-Orbit Coupling (Heavy-Atom Effect): The introduction of the massive bromine atom at the 7-position fundamentally alters the excited-state relaxation pathways. Bromine enhances spin-orbit coupling, promoting Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) manifold ([5]). Consequently, the fluorescence quantum yield ( ΦF​ ) is significantly quenched compared to its non-brominated analog, but the triplet yield ( ΦT​ ) surges. This makes the brominated derivative a highly specialized scaffold for generating singlet oxygen ( 1O2​ ) in photodynamic therapy (PDT) or for designing room-temperature phosphorescent materials.

ESIPT_Pathway E0 Enol (S0) Ground State E1 Enol (S1) Excited State E0->E1 Absorption (hv ~355 nm) K1 Keto (S1) Excited State E1->K1 ESIPT (Ultrafast) T1 Triplet (T1) Reactive State E1->T1 ISC (Heavy Atom Effect) K0 Keto (S0) Ground State K1->K0 Emission (hv ~535 nm) K1->T1 ISC K0->E0 Reverse PT (Ground State)

Fig 1: ESIPT and ISC photophysical pathways in 7-Br-6-HQ-5-CHO.

Comparative Photophysical Performance

When selecting a quinoline derivative for probe design, the choice of substituents dictates the optical output. The table below summarizes the comparative photophysical properties in a non-polar aprotic solvent (e.g., Dichloromethane), where intramolecular hydrogen bonding is unperturbed by the solvent.

CompoundAbs λmax​ (nm)Em λmax​ (nm)Stokes Shift (nm)Rel. ΦF​ Primary Application
8-Hydroxyquinoline 31541095ModerateMetal chelation / OLEDs
6-Hydroxyquinoline-5-carbaldehyde 340520180HighESIPT fluorescent probes
7-Bromo-6-hydroxyquinoline-5-carbaldehyde 355 535 180 Low (Quenched) Photosensitizers / PDT

Data Interpretation: The addition of the 5-carbaldehyde group to the 6-hydroxyquinoline core induces the massive ESIPT-driven Stokes shift. The subsequent addition of the 7-bromo group induces a bathochromic (red) shift in both absorption and emission due to extended polarizability, while simultaneously quenching fluorescence via ISC.

Self-Validating Experimental Protocol: UV-Vis & Emission Spectroscopy

To ensure absolute trustworthiness in your spectroscopic data, the following protocol is designed as a self-validating system. It explicitly controls for Aggregation-Caused Quenching (ACQ) and Inner-Filter Effects (IFE), which commonly corrupt emission spectra.

Phase 1: Sample Preparation & Internal Controls

  • Stock Preparation: Dissolve 7-Bromo-6-hydroxyquinoline-5-carbaldehyde in spectroscopic-grade DMSO to yield a 1.0 mM stock solution.

  • Working Dilution: Dilute the stock into Dichloromethane (DCM) to create a concentration gradient (1 µM, 2 µM, 5 µM, 8 µM, 10 µM).

  • Validation Check: Ensure the optical density (OD) of the highest concentration (10 µM) remains strictly below 0.05 at the excitation wavelength. Exceeding this threshold will cause primary IFE (the sample absorbs the excitation light before it penetrates the cuvette) and secondary IFE (the sample re-absorbs its own emission), artificially skewing the spectrum.

Phase 2: UV-Vis Absorption Mapping

  • Baseline Correction: Perform a dual-beam baseline correction using pure DCM in both the reference and sample quartz cuvettes (1 cm path length).

  • Scanning: Scan the 10 µM sample from 250 nm to 600 nm.

  • Analysis: Identify the lowest energy π−π∗ transition peak (expected ~355 nm). This wavelength will serve as your λex​ for fluorescence.

Phase 3: Steady-State Fluorescence Emission

  • Excitation: Set the spectrofluorometer excitation monochromator to the λmax​ determined in Phase 2. Set slit widths to 2.5 nm to prevent photobleaching.

  • Emission Scan: Record the emission spectrum from λex​+20 nm to 750 nm.

  • Validation Check (Quantum Yield): To calculate the relative quantum yield ( ΦF​ ), plot the integrated fluorescence intensity against the absorbance for your 5-point concentration gradient. A perfectly linear plot validates the absence of ACQ. Compare the slope to a known standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , ΦR​=0.54 ).

Protocol_Workflow S1 1. Sample Prep 1-10 µM Gradient (OD < 0.05) S2 2. Baseline Correction Dual-beam Blanking S1->S2 S3 3. UV-Vis Scan Identify λ_max (250-600 nm) S2->S3 S4 4. Emission Scan Excite at λ_max S3->S4 Use λ_max S5 5. Quantum Yield Linear Gradient vs Standard S4->S5 Integrate Area

Fig 2: Self-validating spectroscopic workflow for photophysical characterization.

Conclusion

7-Bromo-6-hydroxyquinoline-5-carbaldehyde is not a general-purpose fluorophore; it is a precision-engineered photophysical tool. While its non-brominated counterpart is ideal for bright, large-Stokes-shift fluorescence imaging, the 7-bromo derivative sacrifices quantum yield to access the triplet manifold. Researchers should select this compound specifically when designing photosensitizers, singlet oxygen generators, or heavy-metal-free phosphorescent probes.

References
  • ChemScene Provide CAS 1378260-81-1, 7-Bromo-6-hydroxyquinoline-5-carbaldehyde. ChemScene.
  • Building Blocks and Intermediates - Crysdot: 7-Bromo-6-hydroxyquinoline-5-carbaldehyde. Crysdot.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • 6-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 13560093. PubChem - NIH.
  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32. VDOC.PUB.

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